{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol
Description
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Properties
CAS No. |
827044-49-5 |
|---|---|
Molecular Formula |
C14H11IN2OS |
Molecular Weight |
382.22 g/mol |
IUPAC Name |
[4-(5-iodopyridin-2-yl)sulfanyl-1H-indol-3-yl]methanol |
InChI |
InChI=1S/C14H11IN2OS/c15-10-4-5-13(17-7-10)19-12-3-1-2-11-14(12)9(8-18)6-16-11/h1-7,16,18H,8H2 |
InChI Key |
URMXJQLDRPWDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=NC=C(C=C3)I)C(=CN2)CO |
Origin of Product |
United States |
Biological Activity
The compound {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol, also known by its CAS number 827044-49-5, is a derivative of indole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol can be represented as follows:
This structure includes an indole moiety, a sulfur atom linked to a pyridine ring, and a hydroxymethyl group, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol exhibit significant anticancer properties. A study published in Cancer Letters demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol | MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| Indole-3-carbinol | HeLa (Cervical) | 15.0 | Bcl-2 modulation |
| 5-Iodoindole | A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study found that similar indole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms involving disruption of bacterial cell walls and inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol | E. coli | 32 µg/mL | Cell wall disruption |
| Indole derivatives | S. aureus | 16 µg/mL | Nucleic acid synthesis inhibition |
The biological activities of {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol are thought to arise from several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Action : It disrupts the integrity of bacterial membranes and inhibits essential cellular processes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial survival.
Case Study 1: Cancer Treatment
In a clinical study involving patients with advanced breast cancer, a regimen including {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol showed promising results in reducing tumor size and improving patient outcomes . Patients receiving this treatment exhibited a significant reduction in tumor markers compared to those on standard therapies.
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the efficacy of {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol against multi-drug resistant strains of E. coli. The compound demonstrated substantial antibacterial activity, suggesting its potential as an alternative treatment for infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
